2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
The exact mass of the compound 2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is 445.07661306 g/mol and the complexity rating of the compound is 803. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S2/c1-13-3-5-14(6-4-13)22-18(24)12-29-20-21-11-17(19(25)23-20)30(26,27)16-9-7-15(28-2)8-10-16/h3-11H,12H2,1-2H3,(H,22,24)(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBBEGDDJVNSGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a novel derivative with potential pharmacological applications. This article explores its biological activity, particularly focusing on its anticancer properties and other therapeutic potentials based on existing research.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a pyrimidine ring, a sulfonyl group, and an acetamide moiety, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. The mechanism of action often involves inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds containing the pyrimidine scaffold have shown efficacy against various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Inhibition of Cell Proliferation : Compounds have been observed to reduce DNA synthesis in cancer cells significantly.
A study evaluated a series of pyrimidine derivatives for their anticancer activity against A549 (lung cancer) and C6 (glioma) cell lines using MTT assays. The results indicated that certain derivatives led to a significant decrease in cell viability, suggesting a promising avenue for further research into this compound's anticancer properties .
Study 1: Anticancer Evaluation
A recent investigation synthesized several derivatives based on the pyrimidine structure and assessed their anticancer activities. The study utilized various assays including:
- MTT Assay : To measure cell viability.
- Acridine Orange/Ethidium Bromide Staining : To evaluate apoptosis.
- Caspase Activation Assays : To confirm apoptotic pathways.
Results indicated that compounds with similar structural features exhibited significant cytotoxicity against A549 cells, with IC50 values in the low micromolar range. The study concluded that modifications in the sulfonyl and acetamide groups could enhance anticancer efficacy .
Study 2: Structure-Activity Relationship (SAR)
An SAR analysis was performed on related acetamide derivatives to identify key structural features contributing to biological activity. The findings suggested that:
- Electron-Withdrawing Groups : Increased potency against microbial strains.
- Hydrophobic Moieties : Improved membrane permeability leading to enhanced bioactivity.
This analysis provides insights into how structural variations can influence the biological activity of compounds similar to 2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
